
9-(4-Tert-butylphenyl)anthracene
Overview
Description
9-(4-Tert-butylphenyl)anthracene is a useful research compound. Its molecular formula is C24H22 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
9-(4-Tert-butylphenyl)anthracene is a chemical compound with applications in various scientific fields, including materials science and medicinal chemistry . This article aims to provide a detailed overview of its applications, drawing from diverse and verified sources.
Applications in Organic Light Emitting Diodes (OLEDs)
Anthracene derivatives, including those with tert-butylphenyl modifications, are utilized as emitters and electron transporters in OLEDs .
Anthracene-Oxadiazole Derivatives: Several anthracene-oxadiazole derivatives have been synthesized and characterized for use as emitters in OLEDs. These compounds exhibit good thermal stability and glass transition temperatures . Examples of such compounds include:
- 4a : 2-(4-(anthracen-9-yl)phenyl)-5-p-tolyl-1,3,4-oxadiazole
- 4b : 2-(4-(anthracen-9-yl)phenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
- 4c : 2-(4-(anthracen-9-yl)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 8a : 2-(4-(anthracen-9-yl)phenyl)-5-m-tolyl-1,3,4-oxadiazole
- 8b : 2-(3-(anthracen-9-yl)phenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
- 8c : 2-(3-(anthracen-9-yl)phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
In a study, compound 8a displayed a maximum brightness of 1728 cd m−2 and a current efficiency of 0.89 cd A−1. Furthermore, 8a exhibited superior performance as an electron transporter, with a current efficiency of 11.7 cd A−1, compared to the standard Alq3 (current efficiency of 8.69 cd A−1), demonstrating its potential in OLEDs .
Blue-Emitting Materials: Dual-core materials consisting of phenanthroimidazole and anthracene chromophores have been designed and synthesized for blue emission in OLEDs . An example is 2-(9-Anthracenyl)-1-(4-tert-butylphenyl)-1H-phenanthro[9,10-d]imidazole (1 ), which shows a low turn-on voltage (2.6 V) and stable blue emission with CIE coordinates of (0.16, 0.17) . Devices based on compound 1 have achieved a maximum current efficiency of 1.15 cd A−1 and a maximum external quantum efficiency of 0.83% .
Applications in Medicinal Chemistry
9-(4-Tert-butylphenyl)anthracene derivatives have shown potential biological activities, including antioxidant, anticancer, and anti-inflammatory effects.
1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione: This synthetic compound has shown significant antioxidant properties due to the electron-rich sulfur atoms in the sulfanyl groups, which can scavenge free radicals. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle regulators. In vitro studies have demonstrated that it can reduce inflammation markers by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies:
- Anticancer Activity: Treatment of MCF-7 breast cancer cells with 1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione led to significant apoptosis, suggesting its potential as a lead for developing new anticancer agents.
- Anti-inflammatory Activity: In a model of lipopolysaccharide (LPS)-induced inflammation using RAW264.7 macrophages, this compound significantly inhibited the production of nitric oxide and pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases.
Other potential applications
Properties
Molecular Formula |
C24H22 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
9-(4-tert-butylphenyl)anthracene |
InChI |
InChI=1S/C24H22/c1-24(2,3)20-14-12-17(13-15-20)23-21-10-6-4-8-18(21)16-19-9-5-7-11-22(19)23/h4-16H,1-3H3 |
InChI Key |
CNRQPOCDGPMSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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